molecular formula C17H13N3O2 B2869434 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile CAS No. 371201-94-4

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile

Cat. No.: B2869434
CAS No.: 371201-94-4
M. Wt: 291.31
InChI Key: NGXAEFQFFAQLLZ-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile (CAS: 301344-08-1) is a benzimidazole-derived compound with the molecular formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol . Its structure features a benzimidazol-2-ylidene core conjugated to a 3-oxo-4-phenoxybutanenitrile side chain. The phenoxy group enhances lipophilicity, while the nitrile moiety may confer reactivity as a Michael acceptor or hydrogen-bonding partner. This compound is cataloged under MDL number MFCD00966509 and has multiple synonyms, including 2-(3-hydrobenzimidazol-2-ylidene)-3-oxobutanenitrile and Butanenitrile, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo- .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-phenoxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-13(16(21)11-22-12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20-17/h1-9,21H,11H2,(H,19,20)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVREURGMOVYCY-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with phenoxybutanenitrile under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Role Reference
2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-phenoxybutanenitrile (Target) C₁₁H₉N₃O 199.21 Phenoxy, nitrile Not explicitly stated; potential protease inhibitor
JC-1 Dye C₂₅H₂₇Cl₄IN₂ ~652.37 Diethyl, chlorine, propenyl chain Mitochondrial membrane potential probe
Compound 19 (Clp-protease inhibitor) Not provided Not provided Chloro, nitro Herbicidal agent via Clp-protease inhibition
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile C₁₁H₉N₃O 199.21 Oxo, nitrile (no phenoxy) Structural analogue with varied reactivity

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